
2-Isopropyl-2,5-dihydro-1H-pyrrole
Overview
Description
“2-Isopropyl-2,5-dihydro-1H-pyrrole” is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.19 .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Recyclization Reactions
Recyclization of Isopropyl 2-Oxoacetates : Dmitriev, Silaichev, Slepukhin, and Maslivets (2011) explored the recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea. This reaction pathway offers insights into new synthetic routes for creating complex heterocyclic compounds (Dmitriev et al., 2011).
Pyrroledione-pyrroledione Recyclization : Dmitriev, Silaichev, and Maslivets (2011) also investigated recyclization reactions with alkylamines. This process leads to the formation of isopropyl 1-aryl-2-hydroxy-4,5-dioxo-3-[phenyl(alkylamino)methylidene]pyrrolidine-2-carboxylates, contributing to the synthesis of novel pyrrole derivatives (Dmitriev, Silaichev, & Maslivets, 2011).
Corrosion Inhibition
- Inhibition of Carbon Steel Corrosion : Zarrouk et al. (2015) studied new 1H-pyrrole-2,5-dione derivatives, investigating their ability to inhibit the corrosion of carbon steel in hydrochloric acid. This research highlights the potential application of pyrrole derivatives in corrosion protection (Zarrouk et al., 2015).
Photochemical Synthesis
- Desulfurization and Cycloaddition Reactions : Nishio (1997) delved into the photochemical reactions of 2,5-dihydro-1H-pyrrole-2-thiones, exploring desulfurization and cycloaddition reactions. This study broadens the understanding of pyrrole chemistry under photochemical conditions (Nishio, 1997).
Electrochemical and Electrochromic Properties
- Poly(2,5-di(2-thienyl)-1H-pyrrole) Derivatives : Hwang, Son, and Shim (2010) examined derivatives of 2,5-di(2-thienyl)-1H-pyrrole, focusing on their electrochemical and electrochromic properties. This research is significant for applications in electronic devices and materials science (Hwang, Son, & Shim, 2010).
Photoluminescent Polymers
- Conjugated Polymers with 1,4-Dioxo-3,6-Diphenylpyrrolo[3,4-c]pyrrole : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole. These polymers show strong photoluminescence, offering potential applications in electronic and optical materials (Beyerlein & Tieke, 2000).
Green Synthesis and Cytotoxicity Studies
- Synthesis of 2,5-Dihydro-1H-Pyrrole-2-Carboxylates : Niknam et al. (2018) provided a green synthesis approach for 2,5-dihydro-1H-pyrrole-2-carboxylates. The study also examined the cytotoxicity of these compounds, indicating their potential in pharmacological research (Niknam et al., 2018).
Future Directions
Pyrrole derivatives, such as “2-Isopropyl-2,5-dihydro-1H-pyrrole”, have a wide range of applications in pharmaceuticals, organic materials, natural products, and bioactive molecules . Therefore, the future directions in the research and development of these compounds are likely to focus on exploring their potential uses in these areas.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Isopropyl-2,5-dihydro-1H-pyrrole may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share a similar pyrrole ring structure, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Given the broad-spectrum biological activities of similar compounds like indole derivatives , it is plausible that this compound may influence a variety of biochemical pathways.
Result of Action
Based on the known effects of similar compounds, it is likely that the compound could have a range of potential effects, depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
2-propan-2-yl-2,5-dihydro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZZPRTEVQRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C=CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672453 | |
| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756476-29-6 | |
| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


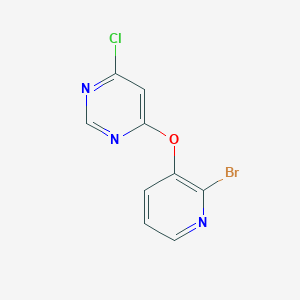
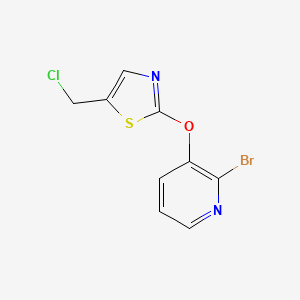
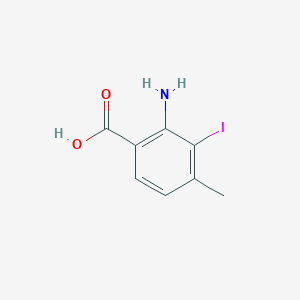
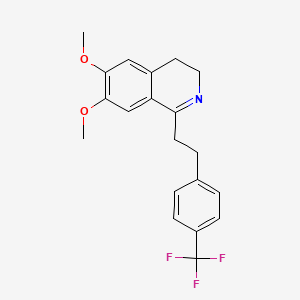
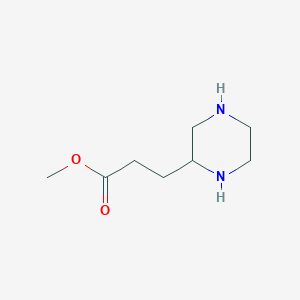


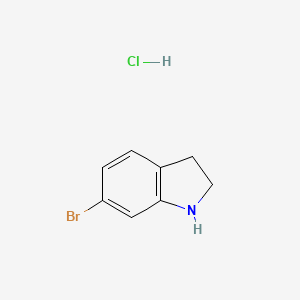
![1-Phenylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1501232.png)
![Methyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1501239.png)
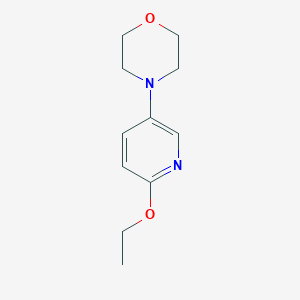

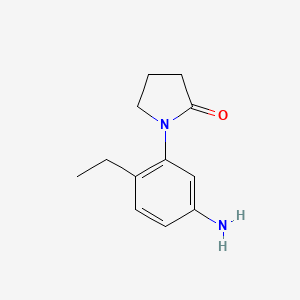
![Carbamic acid, [(2S)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1501247.png)
